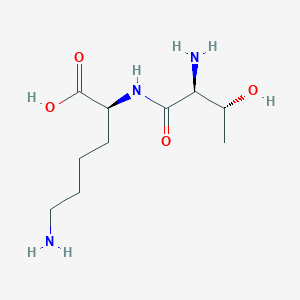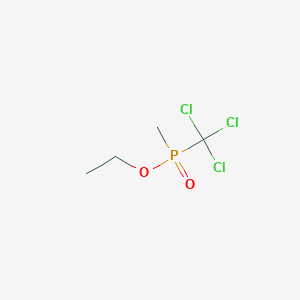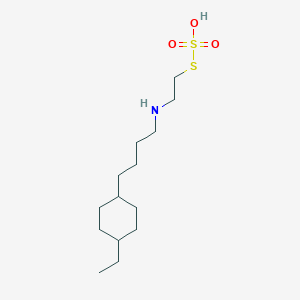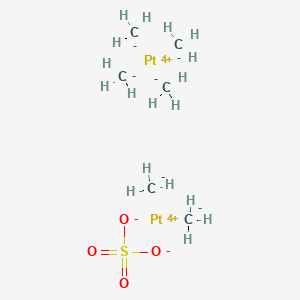
L-Lysine, L-threonyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, L-threonyl- is a dipeptide composed of the amino acids L-lysine and L-threonine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-lysine is an essential amino acid required for human and animal nutrition, while L-threonine is another essential amino acid important for protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions
L-Lysine, L-threonyl- can be synthesized through peptide bond formation between L-lysine and L-threonine. This process typically involves the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of the other amino acid. Common methods for peptide synthesis include:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Solution-phase peptide synthesis: This method involves the coupling of amino acids in solution, often using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Industrial Production Methods
Industrial production of L-Lysine, L-threonyl- often relies on microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-lysine and L-threonine, which are then extracted and purified. The dipeptide can be synthesized by enzymatic methods or chemical coupling of the purified amino acids.
化学反应分析
Types of Reactions
L-Lysine, L-threonyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a keto group.
Reduction: The keto group formed from oxidation can be reduced back to a hydroxyl group.
Substitution: The amino groups of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling reagents: DCC, HATU
Major Products Formed
Oxidation products: Keto derivatives of L-threonine
Reduction products: Regenerated hydroxyl groups
Substitution products: Various substituted derivatives of L-lysine
科学研究应用
L-Lysine, L-threonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics.
作用机制
The mechanism of action of L-Lysine, L-threonyl- involves its interaction with various molecular targets and pathways. L-lysine is known to play a role in collagen synthesis and calcium absorption, while L-threonine is important for protein synthesis and immune function. The dipeptide may exert its effects by modulating these pathways and enhancing the bioavailability of the individual amino acids.
相似化合物的比较
L-Lysine, L-threonyl- can be compared with other dipeptides and amino acid derivatives:
L-Lysine, L-alanyl-: Another dipeptide with different properties and applications.
L-Lysine, L-seryl-: Similar in structure but with a serine residue instead of threonine.
L-Lysine, L-cysteinyl-: Contains a cysteine residue, which introduces sulfur chemistry.
Uniqueness
L-Lysine, L-threonyl- is unique due to the presence of both lysine and threonine, which confer distinct chemical and biological properties. The combination of these two essential amino acids allows for diverse applications and potential therapeutic benefits.
属性
CAS 编号 |
23161-31-1 |
|---|---|
分子式 |
C10H21N3O4 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-7(10(16)17)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |
InChI 键 |
YKRQRPFODDJQTC-CSMHCCOUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)N)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)









![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)

